molecular formula C18H20O2 B14225954 1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy- CAS No. 792705-86-3

1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-

Cat. No.: B14225954
CAS No.: 792705-86-3
M. Wt: 268.3 g/mol
InChI Key: NEHOHNHDRJCGMS-UHFFFAOYSA-N
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Description

1-Hexanone, 1-[1,1’-biphenyl]-4-yl-6-hydroxy- is an organic compound with a complex structure that includes a hexanone backbone and a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexanone, 1-[1,1’-biphenyl]-4-yl-6-hydroxy- typically involves the reaction of 1-hexanone with a biphenyl derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 1-hexanone is reacted with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Hexanone, 1-[1,1’-biphenyl]-4-yl-6-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

1-Hexanone, 1-[1,1’-biphenyl]-4-yl-6-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hexanone, 1-[1,1’-biphenyl]-4-yl-6-hydroxy- involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic addition reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1-hexanone: Similar structure but lacks the biphenyl group.

    Hexanophenone: Another ketone with a similar backbone but different substituents.

Uniqueness

1-Hexanone, 1-[1,1’-biphenyl]-4-yl-6-hydroxy- is unique due to the presence of both the hexanone and biphenyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

792705-86-3

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

6-hydroxy-1-(4-phenylphenyl)hexan-1-one

InChI

InChI=1S/C18H20O2/c19-14-6-2-5-9-18(20)17-12-10-16(11-13-17)15-7-3-1-4-8-15/h1,3-4,7-8,10-13,19H,2,5-6,9,14H2

InChI Key

NEHOHNHDRJCGMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCCCO

Origin of Product

United States

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